molecular formula C5H7F3INO2 B2545854 3-Iodoazetidine;2,2,2-trifluoroacetic acid CAS No. 2445794-48-7

3-Iodoazetidine;2,2,2-trifluoroacetic acid

Cat. No. B2545854
M. Wt: 297.016
InChI Key: COGUAKISLZNZIG-UHFFFAOYSA-N
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Description

3-Iodoazetidine combined with 2,2,2-trifluoroacetic acid represents a chemical system that may be involved in various synthetic processes. While the provided papers do not directly discuss 3-Iodoazetidine;2,2,2-trifluoroacetic acid, they do provide insights into the use of trifluoroacetic acid in synthetic chemistry. Trifluoroacetic acid is known for its catalytic properties, particularly in facilitating condensation reactions of aromatic amines with substituted benzaldehydes, leading to the formation of complex organic compounds such as 2,3-dihydro-1H-1,5-benzodiazepines .

Synthesis Analysis

The synthesis of complex organic molecules often involves catalytic processes where acids like trifluoroacetic acid play a crucial role. In the context of the provided data, trifluoroacetic acid catalyzes the condensation and subsequent intramolecular cyclization to produce benzodiazepines . Although the synthesis of 3-Iodoazetidine is not explicitly mentioned, the principles of catalysis and functional group transformations discussed could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds like 3-Iodoazetidine would be expected to feature a three-membered azetidine ring with an iodine substituent. The presence of iodine could potentially influence the reactivity and stereochemistry of the molecule. The molecular structure of 2,2,2-trifluoroacetic acid, on the other hand, is characterized by a highly electronegative trifluoromethyl group attached to a carboxylic acid, which can enhance its acidity and reactivity in chemical syntheses .

Chemical Reactions Analysis

Trifluoroacetic acid is involved in the synthesis of benzodiazepines by enabling the condensation of amines and aldehydes, followed by cyclization . Similarly, the introduction of iodine into organic molecules, as seen in the synthesis of 15-(p-iodophenyl)-3(R,S)-methylpentadecanoic acid, involves the use of trifluoroacetic acid to generate HI in situ, which then facilitates the regiospecific iodination of the substrate . These reactions highlight the versatility of trifluoroacetic acid in promoting various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetic acid, such as its strong acidity and ability to act as a catalyst in organic synthesis, are well-documented . The introduction of iodine into organic compounds can significantly alter their physical properties, as seen in the synthesis of radioiodinated agents for myocardial imaging, where the iodine-substituted compounds exhibit pronounced uptake and retention in the heart . These properties are crucial for the design and application of such compounds in medical imaging.

Scientific Research Applications

Synthesis of Hypervalent Iodine(III) Reagents

The use of Selectfluor facilitates the easy preparation of hypervalent iodine(III) species such as aryl iodine(III) difluoride, diacetate, di(trifluoroacetate), and Koser's salt. These compounds can be synthesized from the corresponding arene and elemental iodine in one-pot procedures, highlighting a straightforward synthesis method in the field of hypervalent iodine chemistry (C. Ye, B. Twamley, J. Shreeve, 2005).

Preparation of Recyclable Hypervalent Iodine Reagents

The preparation and structural characterization of new recyclable iodine(III) reagents derived from 3-iodosylbenzoic acid, such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid, are described. These reagents' reduced form, 3-iodobenzoic acid, can be easily recovered from reaction mixtures, showcasing their recyclability and efficiency in synthesis processes (M. Yusubov, Tatyana V. Funk, Ki-Whan Chi, E. Cha, G. Kim, A. Kirschning, V. Zhdankin, 2008).

Multicomponent Coupling Reactions

A transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA) is reported. This method produces medicinally important N-aryl β-amino alcohol derivatives, demonstrating the versatility of trifluoroacetic acid in facilitating complex organic reactions (T. Roy, Dnyaneshwar R. Baviskar, A. Biju, 2015).

Novel Oxidative Cyanation Reactions

Phenyliodine bis(trifluoroacetate) (PIFA) mediates selective cyanation reactions of electron-rich heteroaromatic compounds, such as pyrroles, thiophenes, and indoles, under mild conditions. This method proceeds via a cation radical intermediate, underscoring the potential of PIFA in facilitating oxidative transformations in sensitive heteroaromatic systems (T. Dohi, K. Morimoto, Yorito Kiyono, H. Tohma, Y. Kita, 2005).

Synthesis of Bodipy Dimers with Unusual Redox Properties

The synthesis of Bodipy dimers through C-C coupling mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA) in conjunction with a Lewis acid is described. These dimers exhibit unique redox properties, indicating the role of hypervalent iodine reagents in the development of novel materials with specific electronic characteristics (Sandra Rihn, M. Erdem, Antoinette De Nicola, P. Retailleau, R. Ziessel, 2011).

Safety And Hazards

The safety data sheet for trifluoroacetic acid indicates that it is highly corrosive . It can cause severe skin burns and eye damage, and it is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects . The specific safety and hazard information for 3-Iodoazetidine;2,2,2-trifluoroacetic acid is not available in the search results.

Future Directions

A review paper on trifluoroacetic acid discusses its toxicity, sources, removal processes, measurement in various environments, and future prospects . The paper suggests that the toxicity of trifluoroacetic acid is low, but further studies of a much wider range of animal and plant types are required . The paper also suggests that future estimates of trifluoroacetic acid surface concentrations based on HFO removal require updating and the kinetic analysis of trifluoroacetic acid production warrants further investigation .

properties

IUPAC Name

3-iodoazetidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6IN.C2HF3O2/c4-3-1-5-2-3;3-2(4,5)1(6)7/h3,5H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGUAKISLZNZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)I.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoazetidine; trifluoroacetic acid

CAS RN

2445794-48-7
Record name 3-iodoazetidine; trifluoroacetic acid
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